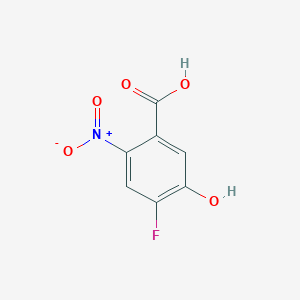
4-Fluoro-5-hydroxy-2-nitrobenzoic acid
Cat. No. B1444977
Key on ui cas rn:
38569-85-6
M. Wt: 201.11 g/mol
InChI Key: XEQZNNJOVGASTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08519176B1
Procedure details


To a 1 L reactor equipped with mechanical stirrer, addition funnel, thermocouple, reflux condenser and nitrogen inlet was charged 4,5-Difluoro-2-nitrobenzoic acid (82 g, 0.4 mol, 1 eq) and water (120 mL) to form a suspension. The suspension was heated to about 50° C. Solution of KOH in water (45 wt. %, 161 g, 1.3 mol, 3.25 eq) was slowly added over about 20 min so that the temperature of the exothermic reaction mixture was kept at 80-90° C. After addition, the mixture was stirred at about 80° C. for about half hour, until HPLC sample showed complete conversion. The mixture was cooled down to room temperature, acidified to pH 1 with concentrated HCl solution (105 ml, 1.26 mol, 3.2 eq), and extracted with 2-methyltetrahydrofuran (630 mL). The layers were separated. The upper organic layer was washed with water (150 mL), and distilled under vacuum to minimum volume. The dark brown residue was stirred in 200 mL of mixed solvent of toluene/methylcyclohexane (v/v, 2:1) to give a suspension. The slurry was filtered. The desired product, 4-fluoro-5-hydroxy-2-nitrobenzoic acid, was obtained as an off-white solid after drying under vacuum (68 g, 85% yield). 1H NMR (DMSO-d6, 400 MHz) δ 13.64 (br, 1H), 11.84 (br, 1H), 8.03 (d, J=8.0 Hz, 1H), 7.25 (d, J=12.1 Hz, 1H). 13C NMR (DMSO-d6, 100 MHz) δ 166.0, 151.6, 150.3, 150.2, 149.1, 138.4, 138.3, 127.0, 117.3, 113.7, 113.5.






Yield
85%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[C:10](F)=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([N+:12]([O-:14])=[O:13])[CH:3]=1.[OH-:15].[K+].Cl>O>[F:1][C:2]1[C:10]([OH:15])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([N+:12]([O-:14])=[O:13])[CH:3]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
82 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC(=C(C(=O)O)C=C1F)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
105 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at about 80° C. for about half hour, until HPLC sample
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a 1 L reactor equipped with mechanical stirrer, addition funnel
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
thermocouple, reflux condenser and nitrogen inlet
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form a suspension
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was kept at 80-90° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled down to room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 2-methyltetrahydrofuran (630 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
The upper organic layer was washed with water (150 mL)
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled under vacuum to minimum volume
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The dark brown residue was stirred in 200 mL of mixed solvent of toluene/methylcyclohexane (v/v, 2:1)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a suspension
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The slurry was filtered
|
Outcomes


Product
Details
Reaction Time |
0.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC(=C(C(=O)O)C=C1O)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 85% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
